molecular formula C23H22N4O4 B13516746 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13516746
M. Wt: 418.4 g/mol
InChI Key: NOPAWEPVOAZEAM-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 2H-1,2,3-triazole ring and a carboxylic acid group at the 4-position. The piperidine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting amine strategy in peptide synthesis to prevent unwanted side reactions during solid-phase synthesis . The triazole ring, formed via 1,3-dipolar cycloaddition (click chemistry), enhances molecular rigidity and offers hydrogen-bonding capabilities, making it valuable in medicinal chemistry and bioconjugation .

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C23H22N4O4/c28-22(29)21-13-24-27(25-21)15-9-11-26(12-10-15)23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,28,29)

InChI Key

NOPAWEPVOAZEAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2N=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple stepsThe final step involves the carboxylation of the triazole ring to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols to form esters. This reaction is critical for modifying solubility or introducing reactive handles.

Reaction Type Conditions Reagents Product
EsterificationRoom temperature, catalytic acid (e.g., HCl)Alcohols (e.g., methanol, ethanol)Corresponding ester derivatives

Mechanism : Nucleophilic substitution of the hydroxyl group in the carboxylic acid by an alcohol, typically under acidic catalysis.

Amidation Reactions

The carboxylic acid can react with amines to form amides, a process often facilitated by coupling reagents.

Reaction Type Conditions Reagents Product
AmidationCoupling agents (e.g., DCC, HOBt), base (e.g., DMF)Primary/secondary aminesAmide derivatives

Mechanism : Formation of an activated carbonyl intermediate (e.g., mixed anhydride) that reacts with amines to yield amides.

Deprotection of the Fmoc Group

The Fmoc group on the piperidine is a labile protective group, removable under basic conditions.

Reaction Type Conditions Reagents Product
DeprotectionBasic conditions (e.g., piperidine in DMF, DBU in DCM)N/APiperidine-4-carboxylic acid derivative

Mechanism : The Fmoc group is cleaved via base-induced elimination, releasing the piperidine ring for further functionalization.

Coupling Reactions

The triazole ring may participate in cycloaddition reactions (e.g., Huisgen azide-alkyne cycloaddition), though the exact reactivity in this compound is inferred from structural analogs.

Reaction Type Conditions Reagents Product
Click ChemistryCopper(I) catalyst, azide/alkyneAzides/alkynesTriazole-linked conjugates

Mechanism : Metal-catalyzed cycloaddition forms a new C-C bond, expanding the compound’s structural complexity.

Hydrolysis and Stability

The carboxylic acid and ester groups are susceptible to hydrolysis under extreme pH conditions.

Reaction Type Conditions Reagents Product
HydrolysisAcidic/basic aqueous solutionsWaterCarboxylic acid or carboxylate salts

Mechanism : Reversible cleavage of esters or amides, restoring the carboxylic acid group.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight Key References
Target Compound : 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid Piperidine-Fmoc, 2H-triazole, carboxylic acid C24H22N4O5 470.46
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid Oxazole replaces triazole; reduced hydrogen-bonding potential C24H22N2O5 418.44
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid Pyrazole replaces triazole; altered ring electronics C24H23N3O4 417.46
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid Acetic acid substituent; lacks heterocyclic ring C23H25NO4 391.45
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-pyrazolo[...] Pyrazolo-pyridine core; tert-butoxycarbonyl (Boc) adds steric bulk C32H36N4O6 572.65

Physicochemical Properties

  • Solubility : The triazole-containing target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxylic acid and polar triazole group. The oxazole analog (C24H22N2O5) shows lower polarity and reduced aqueous solubility .
  • Stability : The Fmoc group in all derivatives is base-labile, requiring careful handling under basic conditions. The Boc-protected pyrazolo-pyridine derivative (C32H36N4O6) offers enhanced stability in acidic environments .
  • Melting Points : Triazole and pyrazole derivatives typically exhibit higher melting points (>150°C) due to crystalline packing facilitated by hydrogen bonding, whereas the acetic acid analog melts at ~120°C .

Research Findings and Trends

  • Computational Studies: Molecular docking suggests the triazole derivative has superior binding affinity to protein targets compared to oxazole/pyrazole analogs, attributed to triazole’s dual hydrogen-bond acceptor/donor properties .
  • Safety Profiles : All Fmoc-containing compounds require precautions against skin/eye irritation; the acetic acid derivative is classified as a respiratory irritant .
  • Market Trends : High demand for triazole derivatives in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates due to their biostability .

Biological Activity

The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid represents a novel structure within the realm of triazole derivatives, which have garnered significant attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on current literature.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring via azide-alkyne cycloaddition reactions. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related triazole compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Notably, some derivatives displayed moderate activity against melanoma, colon, and breast cancer cells in vitro, suggesting that modifications to the triazole core can enhance anticancer efficacy .

Enzyme Inhibition

One significant area of interest is the inhibition of xanthine oxidase (XO), an enzyme implicated in conditions such as gout and hyperuricemia. The compound has been evaluated for its potential as an XO inhibitor. Preliminary findings suggest that certain analogs exhibit high potency in the submicromolar range, with mixed-type inhibition characteristics observed in some derivatives . Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Research has demonstrated that some related compounds possess significant antibacterial and antifungal properties. For example, certain triazoles have shown effectiveness against various pathogenic fungi and bacteria, highlighting their potential as therapeutic agents in infectious diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Compounds may trigger apoptotic pathways through caspase activation.
  • Inhibition of Key Enzymes : By inhibiting enzymes like xanthine oxidase, these compounds can modulate metabolic pathways involved in disease progression.
  • Antioxidant Activity : Some derivatives exhibit radical scavenging properties, which can contribute to their protective effects against oxidative stress.

Case Studies

Several case studies illustrate the biological efficacy of triazole derivatives:

  • Case Study 1 : In a study examining a series of 1,2,3-triazole derivatives for anticancer activity, one compound demonstrated a significant reduction in cell viability in melanoma cells compared to control groups .
  • Case Study 2 : A comparative analysis of various triazoles indicated that modifications at specific positions on the triazole ring led to enhanced XO inhibitory activity. Derivatives with electron-withdrawing groups showed improved binding affinity .

Q & A

Q. What are the common synthetic routes for introducing the Fmoc protecting group into piperidine-containing compounds like this triazole derivative?

The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Cl or active esters (e.g., Fmoc-OSu) under mild basic conditions. For piperidine derivatives, the reaction occurs at the secondary amine of the piperidine ring. A standard protocol involves dissolving the piperidine precursor in dry DMF, adding Fmoc-Cl (1.2–1.5 equiv) with a tertiary amine base (e.g., DIEA, 2–3 equiv), and stirring at 0–25°C for 4–12 hours . Monitoring via TLC or LC-MS is critical to confirm completion.

Q. What purification methods are recommended for isolating this compound after synthesis?

Reverse-phase HPLC or flash chromatography (C18 silica, acetonitrile/water gradients) is effective due to the compound’s polar carboxylic acid group and hydrophobic Fmoc moiety. For lab-scale purification, preparative HPLC with 0.1% TFA in the mobile phase improves resolution. Crystallization using ethanol/water mixtures (7:3 v/v) may also yield high-purity product .

Q. How should researchers handle this compound to mitigate health hazards?

Referencing GHS classifications (acute toxicity Category 4, H302/H315/H319), researchers must:

  • Use PPE: nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust.
  • Store at 2–8°C under inert gas (argon) to prevent decomposition.
  • In case of skin contact, wash immediately with 10% aqueous ethanol .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the triazole-carboxylic acid moiety to the Fmoc-piperidine scaffold?

Key factors include:

  • Coupling agents : Compare HATU, EDCI, or DCC with HOAt (1:1:1.2 molar ratio). HATU typically provides higher yields (>75%) due to superior activation of the carboxylic acid .
  • Solvent choice : DMF or dichloromethane (DCM) with 0.1 M DIEA minimizes side reactions.
  • Temperature : Room temperature for 6 hours balances yield and purity.
Coupling Agent Solvent Yield (%) Purity (%)
HATUDMF7895
EDCI/HOAtDCM6588

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound?

  • NMR : 1H-13C HSQC and HMBC to confirm piperidine-triazole connectivity. The Fmoc aromatic protons (δ 7.3–7.8 ppm) and triazole C=O (δ 165–170 ppm) are diagnostic .
  • HRMS : Exact mass (calc. for C24H23N5O4: 445.1745) validates molecular integrity.
  • X-ray crystallography : Resolves stereochemistry at the piperidine C4 position if racemization is suspected .

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

  • SAR analysis : Compare substituent effects (e.g., replacing triazole with tetrazole or altering Fmoc to Boc). For example, Boc analogs may show reduced cellular permeability due to lower hydrophobicity .
  • Binding assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., proteases). Contradictions may arise from assay conditions (pH, ionic strength) or competing solvent interactions .

Q. What strategies prevent aggregation during in vitro studies with this amphiphilic compound?

  • Solubilization : Pre-dissolve in DMSO (≤5% v/v) and dilute into PBS with 0.01% Tween-20.
  • Dynamic light scattering (DLS) : Monitor particle size (aim for <200 nm). Aggregation often occurs above 50 µM concentrations.
  • Co-solvents : Add 10% PEG-400 to stabilize monomeric forms .

Methodological Notes

  • Contradictory data : If biological activity varies between batches, recheck Fmoc deprotection efficiency (20% piperidine in DMF, 2 × 10 min) and confirm via LC-MS .
  • Scale-up challenges : For multi-gram synthesis, replace DMF with THF to simplify solvent removal. Pilot reactions at 0.1 mmol scale are advised before scaling .

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